molecular formula C9H8O3S B14740731 3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid CAS No. 5765-84-4

3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid

Cat. No.: B14740731
CAS No.: 5765-84-4
M. Wt: 196.22 g/mol
InChI Key: RXIBZYLJHRYUMA-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and a sulfanylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 2-hydroxybenzaldehyde with thioglycolic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxycinnamic acid: Similar structure but lacks the sulfanyl group.

    3-(2-Hydroxyphenyl)propanoic acid: Similar structure but lacks the enone moiety.

    2-Hydroxyphenylacetic acid: Similar structure but lacks the sulfanyl and enone groups.

Uniqueness

3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid is unique due to the presence of both the hydroxyphenyl and sulfanylprop-2-enoic acid moieties. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

5765-84-4

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C9H8O3S/c10-7-4-2-1-3-6(7)5-8(13)9(11)12/h1-5,10,13H,(H,11,12)

InChI Key

RXIBZYLJHRYUMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)O)S)O

Origin of Product

United States

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